2,6-Difluoro-4-methoxybenzoic acid

説明

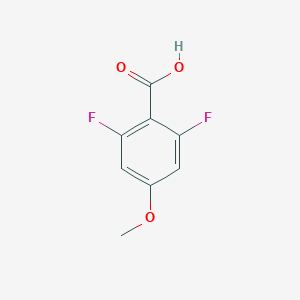

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVYSAINQRZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380821 | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-65-2 | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,6-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzoic acid is a fluorinated aromatic carboxylic acid with the chemical formula C₈H₆F₂O₃.[1][2][3] Its structure, characterized by a benzoic acid core with two fluorine atoms ortho to the carboxyl group and a methoxy group in the para position, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of fluorine atoms can significantly influence molecular properties such as acidity, lipophilicity, and metabolic stability, making this compound a key intermediate in the development of novel therapeutic agents.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3] |

| Molecular Weight | 188.13 g/mol | [1][2][4][5] |

| CAS Number | 123843-65-2 | [1][2][4][5][6] |

| Appearance | White to off-white solid powder | [6][7] |

| Melting Point | 184-188 °C | [1][4][6] |

| Boiling Point | 232 °C at 760 mmHg | [1] |

| Density | 1.399 g/cm³ | [1] |

| pKa (Predicted) | 2.61 ± 0.10 | [1][7] |

| Solubility | No quantitative data available. General recommendation is to test solubility in common organic solvents. | |

| Storage | Sealed in a dry environment at room temperature. | [1][7] |

Experimental Protocols

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound.

-

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70) or a traditional Thiele tube setup.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a ramp rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Boiling Point Determination

Due to the relatively high boiling point, distillation under reduced pressure is often preferred to prevent decomposition. The reported boiling point is at atmospheric pressure.

-

Apparatus: Distillation apparatus with a heating mantle, round-bottom flask, condenser, and receiving flask. A thermometer is placed to measure the vapor temperature.

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is heated gradually until it begins to boil and a steady reflux is observed.

-

The temperature at which the vapor condenses on the thermometer bulb is recorded as the boiling point. For vacuum distillation, a nomograph can be used to correlate the boiling point to atmospheric pressure.

-

Density Measurement

The density of a solid can be determined using a gas pycnometer.

-

Apparatus: Gas pycnometer (e.g., helium pycnometer).

-

Procedure:

-

A known mass of the solid sample is placed in the sample chamber.

-

The chamber is sealed and purged with an inert gas (typically helium).

-

The gas is allowed to expand from a reference chamber into the sample chamber, and the resulting pressure change is measured.

-

The volume of the solid is calculated based on this pressure change, and the density is determined by dividing the mass by the volume.

-

pKa Determination

The acidity of the carboxylic acid group can be determined by potentiometric titration.

-

Apparatus: pH meter with a glass electrode, a burette, a stirrer, and a beaker.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

-

Logical Workflow for Quality Control

The following diagram illustrates a general workflow for the quality control of a chemical substance like this compound, ensuring its identity and purity before use in research and development.

Caption: General Quality Control Workflow for a Chemical Compound.

References

- 1. Cas 123843-65-2,this compound | lookchem [lookchem.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 123843-65-2 | 2621-3-58 | MDL MFCD02949623 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 123843-65-2 [amp.chemicalbook.com]

2,6-Difluoro-4-methoxybenzoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methoxybenzoic acid, a key fluorinated building block in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic information, synthesis protocols, and applications, with a focus on its role in pharmaceutical research and development.

Chemical Structure and Identifiers

This compound is a benzoic acid derivative characterized by two fluorine atoms positioned ortho to the carboxylic acid group and a methoxy group in the para position.[1] This substitution pattern imparts unique electronic properties and conformational constraints that are valuable in the design of bioactive molecules.

Chemical Structure:

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, reaction setup, and integration into synthetic workflows.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 184-185 °C | [1] |

| Boiling Point | 232 °C at 760 mmHg | [1] |

| Density | 1.399 g/cm³ | [1] |

| pKa | 2.61 ± 0.10 (Predicted) | [1] |

| Flash Point | 94.1 °C | [1] |

| Vapor Pressure | 0.0337 mmHg at 25°C | [1] |

| Refractive Index | 1.504 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, aromatic protons as a multiplet in the aromatic region, and a broad singlet for the carboxylic acid (-COOH) proton typically above 10 ppm.

-

¹³C NMR: Key resonances are expected for the carboxylic carbon (~165-170 ppm), carbons attached to fluorine (displaying C-F coupling), the methoxy-substituted carbon, and the methoxy carbon itself (~56 ppm).

-

Infrared (IR) Spectroscopy: The spectrum is characterized by a very broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹, a strong C=O stretching vibration around 1700 cm⁻¹, and C-F stretching bands.[2] An ATR-IR spectrum is available from Aldrich.[2]

-

Mass Spectrometry: The monoisotopic mass is 188.02850037 Da.[2]

Applications in Research and Drug Development

This compound serves as a crucial intermediate and building block in organic synthesis and pharmaceutical research.[1] The strategic placement of two fluorine atoms ortho to the carboxylic acid can influence the conformation of the molecule and enhance binding affinities to biological targets.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The unique electronic and steric properties conferred by the difluoro substitution are leveraged to improve the efficacy, selectivity, and pharmacokinetic profiles of drug candidates.[1][6]

-

Bioactive Compound Synthesis: This molecule is used to create novel compounds with potential therapeutic applications. It has been investigated for its own pharmacological properties, including potential anti-inflammatory and analgesic effects.[1] Fluorinated benzoic acids are integral to the development of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.[7][8]

Experimental Protocols

Representative Synthesis of this compound

While multiple synthetic routes exist for fluorinated benzoic acids, a common approach involves the ortho-lithiation of a corresponding fluorinated anisole followed by carboxylation.

Objective: To synthesize this compound from 3,5-difluoroanisole.

Materials:

-

3,5-Difluoroanisole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-difluoroanisole (1.0 eq) and anhydrous THF (50 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Carboxylation: The reaction flask is carefully opened, and an excess of crushed dry ice is added in small portions. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9] If dust is generated, use a NIOSH-approved respirator.[9]

-

Handling: Avoid breathing dust.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[9]

-

Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

-

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound [stenutz.eu]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. gustavus.edu [gustavus.edu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxybenzoic Acid (CAS 123843-65-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2,6-Difluoro-4-methoxybenzoic acid, identified by CAS number 123843-65-2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. The information is presented in a structured format, including tabulated data for key properties, detailed experimental methodologies, and visual representations of a logical synthesis workflow and a potential biological signaling pathway.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid.[1] Its structure, featuring two fluorine atoms ortho to the carboxylic acid group and a methoxy group para to it, imparts unique electronic and steric properties that are of interest in medicinal chemistry and materials science.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Melting Point | 184-188 °C | [3] |

| Boiling Point | 232 °C at 760 mmHg | [4] |

| Density | 1.399 g/cm³ | [4] |

| pKa (Predicted) | 2.61 ± 0.10 | [4] |

| XlogP (Predicted) | 1.6 | [2] |

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of about 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube containing mineral oil or a digital melting point apparatus).[4][6]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.[3][6]

Boiling Point Determination

For solid compounds with a defined boiling point, this property can be determined, though it often requires larger sample quantities.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.[8]

-

Sample and Heating: A sufficient quantity of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is heated gently.[8]

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.[8]

-

Boiling Point: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[9]

Density Determination

The density of a solid organic compound can be determined using the principle of fluid displacement.

Methodology: Water Displacement Method

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[10]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if solubility is low), and the initial volume is recorded.[11]

-

Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.[11]

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.[10]

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

While specific signaling pathways for this compound have not been detailed in the available literature, research on similar benzoic acid derivatives suggests potential interactions with cellular degradation pathways.[13] Benzoic acid derivatives have been shown to modulate the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining protein homeostasis (proteostasis).[13] Dysregulation of these pathways is implicated in aging and various diseases.

The following diagram illustrates a simplified, representative signaling pathway of how a benzoic acid derivative might enhance cellular proteostasis.

Caption: A potential signaling pathway for enhancing cellular proteostasis.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. athabascau.ca [athabascau.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. web.mit.edu [web.mit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chemistry-online.com [chemistry-online.com]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

- 12. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 13. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxybenzoic Acid

This document provides a detailed overview of the available data and standardized methodologies for determining the melting point and solubility of 2,6-Difluoro-4-methoxybenzoic acid, a key intermediate in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Data Summary

The following table summarizes the reported physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 184-188 °C | [1] |

| 184-185 °C | [2] | |

| 184 °C | [3] | |

| Solubility | Data not available | [2] |

| pKa (Predicted) | 2.61 ± 0.10 | [2] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][4][5][6] |

| Molecular Weight | 188.13 g/mol | [1][2][4][5][6] |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for the accurate characterization of chemical compounds. The following sections describe standard laboratory protocols.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary melting point method is a widely accepted and accessible technique.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound, finely powdered

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely ground to a powder.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (around 165 °C for this compound).

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

The sample is observed closely through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range should be narrow (typically less than 2 °C).

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Sample of this compound

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath, typically set at 25 °C. The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the samples are centrifuged at a high speed.

-

Sample Analysis:

-

A carefully measured aliquot of the clear supernatant is withdrawn and diluted with the appropriate solvent in a volumetric flask.

-

The concentration of the dissolved solute in the diluted sample is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. CAS 123843-65-2 | 2621-3-58 | MDL MFCD02949623 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. Cas 123843-65-2,this compound | lookchem [lookchem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. calpaclab.com [calpaclab.com]

Spectroscopic Profile of 2,6-Difluoro-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2,6-Difluoro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. This document details predicted and comparative spectral data, outlines standardized experimental protocols for acquiring such data, and presents logical workflows for spectral analysis.

Core Spectral Data

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below. These predictions are based on computational models and analysis of similar fluorinated and methoxy-substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 6.60 - 6.80 | Triplet (t) |

| Methoxy (-OCH₃) | 3.80 - 4.00 | Singlet (s) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 170 |

| C-F | 160 - 165 (d, ¹JCF) |

| C-OCH₃ | 155 - 160 |

| C-COOH | 110 - 115 |

| C-H | 100 - 105 (t, ²JCF) |

| Methoxy (-OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on the analysis of similar compounds. An ATR-IR spectrum is available from Aldrich, though specific peak data is not publicly detailed.[1]

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C (Aromatic) | 1580 - 1620 | Medium-Strong |

| C-F | 1100 - 1300 | Strong |

| C-O (Ether) | 1000 - 1100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are presented.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 188.03 |

| [M-OH]⁺ | 171.03 |

| [M-COOH]⁺ | 143.04 |

| [M-OCH₃]⁺ | 157.02 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining high-quality spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. The choice of solvent can affect the chemical shift of the acidic proton.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectroscopy Protocol:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

For direct infusion, the solution can be introduced via a syringe pump. For GC-MS, the sample is injected into the gas chromatograph.

Mass Spectrometry Protocol:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

GC Conditions (if applicable):

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and experimental workflows relevant to the spectral analysis of this compound.

Caption: General workflow from synthesis to structural confirmation.

Caption: Logic for NMR-based structure elucidation.

Caption: Predicted mass spectrometry fragmentation pathways.

References

The Strategic Incorporation of Difluoro-Substituents: A Technical Guide for Medicinal Chemists

An in-depth exploration of the multifaceted role of geminal difluoromethylene groups in drug design, offering insights into their profound impact on the physicochemical and pharmacokinetic properties of therapeutic agents.

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorination tactics, the incorporation of a geminal difluoromethylene (CF2) group stands out as a particularly powerful tool for optimizing molecular properties. This technical guide provides a comprehensive overview of the role of difluoro-substituents, intended for researchers, scientists, and drug development professionals. We will delve into the effects of this unique moiety on physicochemical parameters, metabolic stability, and target engagement, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Impact of Difluorination on Core Physicochemical Properties

The introduction of a difluoro-substituent can dramatically alter a molecule's fundamental physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. These changes are primarily driven by the high electronegativity of fluorine atoms, the strength of the carbon-fluorine bond, and the unique stereoelectronic effects of the CF2 group.[1][2]

Lipophilicity (LogP)

Lipophilicity, a critical parameter for membrane permeability and target binding, is significantly modulated by difluorination. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the effect of a CF2 group is more nuanced and context-dependent.[2][3] In many cases, the gem-difluoro group serves as a "lipophilic hydrogen bond donor," capable of enhancing interactions with biological targets.[2] However, the overall impact on LogP is a complex interplay of molecular volume, polarity, and intramolecular hydrogen bonding.[1] For instance, internal difluorination of a thioethyl group can lead to a decrease in LogP compared to its non-fluorinated counterpart.[4]

Table 1: Comparative LogP Values of Difluorinated and Non-Fluorinated Analogs

| Compound Scaffold | Non-Fluorinated Analog (LogP) | Difluorinated Analog (LogP) | ΔLogP | Reference |

| 2-(Thioethyl)pyridine | 2.26 | 1.82 (SCF₂CH₃) | -0.44 | [4] |

| Anisole | 2.11 | 2.01 (OCF₂H) | -0.10 | [2] |

| Thioanisole | 2.78 | 3.18 (SCF₂H) | +0.40 | [2] |

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the difluoromethylene group exerts a significant inductive effect, thereby influencing the pKa of nearby acidic or basic functional groups.[1][3] This modulation of ionization state can have profound implications for drug solubility, receptor binding, and pharmacokinetic properties. For example, the introduction of a gem-difluoro group vicinal to an amine will decrease its basicity (lower pKa of the conjugate acid).[1]

Table 2: Comparative pKa Values of Difluorinated and Non-Fluorinated Amines

| Compound Scaffold | Non-Fluorinated Amine (pKa) | Difluorinated Amine (pKa) | ΔpKa | Reference |

| Piperidine | 11.11 | 9.22 (3,3-difluoro) | -1.89 | [5] |

| Azetidine | 11.29 | 8.65 (3,3-difluoro) | -2.64 | [5] |

| Pyrrolidine | 11.27 | 9.61 (3,3-difluoro) | -1.66 | [5] |

| 2-(Thioethyl)pyridine | 3.50 | 2.05 (SCF₂CH₃) | -1.45 | [4] |

Enhancing Metabolic Stability

One of the most significant advantages of incorporating difluoro-substituents is the enhancement of metabolic stability. The robust carbon-fluorine bond is less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[6][7] This "metabolic blocking" at susceptible positions can significantly increase a drug's half-life and oral bioavailability. The gem-difluoro group can also serve as a stable bioisostere for metabolically labile functionalities like carbonyls or benzylic ethers.[8][9][10]

Table 3: Impact of Difluorination on Metabolic Stability in Human Liver Microsomes (HLM)

| Drug/Compound | Non-Fluorinated Analog (HLM Half-life, min) | Difluorinated Analog (HLM Half-life, min) | Fold Improvement | Reference |

| DPC 963 Analog | Metabolically labile | Stable (8-OH metabolite formation reduced) | - | [6] |

| CB1 PAM ZCZ011 Analog | 12.5 (mouse liver microsomes) | >60 (mouse liver microsomes) | >4.8 | [11] |

| Ferroptosis Inhibitor Analog | Unstable (ester hydrolysis) | Stable (amide bioisostere) | - | [12][13] |

Modulating Target Binding and Potency

The unique stereoelectronic properties of the difluoro-substituent can lead to enhanced binding affinity and potency. The CF2 group can act as a hydrogen bond donor, engage in favorable dipole-dipole interactions, and induce conformational changes that lock the molecule in a bioactive conformation.[2][8] As a bioisostere of a carbonyl group, the gem-difluoroalkene can mimic the geometry and electronics of the carbonyl while offering improved metabolic stability.[14]

Table 4: Comparative Biological Activity of Difluorinated and Non-Fluorinated Inhibitors

| Target | Non-Fluorinated Inhibitor (IC50/Ki) | Difluorinated Inhibitor (IC50/Ki) | Fold Improvement | Reference |

| Angiotensin-Converting Enzyme (ACE) | - | 3 x 10⁻¹⁰ M (IC50) | - | [15] |

| Cannabinoid Receptor 1 (CB1) PAM | 162 nM (EC50) | 301 nM (EC50) | 0.54 | [11] |

| Serine Protease (Human Neutrophil Elastase) | - | 4580 M⁻¹s⁻¹ (kinact/KI) | - | [16] |

| Focal Adhesion Kinase (FAK) | - | pIC50 values reported for a series | - | [17] |

Experimental Protocols

Determination of Lipophilicity (LogP) by ¹⁹F NMR Spectroscopy

This method provides a straightforward and accurate measurement of LogP for fluorinated compounds.

Materials:

-

Fluorinated compound of interest

-

Fluorinated reference compound with a known LogP value (e.g., 2,2,2-trifluoroethanol)

-

n-Octanol (HPLC grade)

-

Water (HPLC grade)

-

NMR tubes, syringes, and vials

Procedure:

-

Accurately weigh the fluorinated compound and the reference compound and dissolve them in n-octanol.

-

Add an equal volume of water to create a biphasic mixture.

-

Stir the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning.

-

Allow the phases to separate completely.

-

Carefully take an aliquot from both the n-octanol and water layers.

-

Acquire ¹⁹F NMR spectra for each aliquot.

-

Integrate the signals corresponding to the compound of interest and the reference compound in both spectra.

-

Calculate the LogP using the ratio of the integrals, as the intensity is proportional to the concentration.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or methanol (for quenching)

-

Incubator, centrifuge, and LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes and phosphate buffer in a 96-well plate or microcentrifuge tubes.

-

Pre-warm the incubation mixture to 37 °C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should also be performed.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Metabolic Stability

The following diagram illustrates the typical workflow for assessing the metabolic stability of a compound using human liver microsomes.

Competitive Enzyme Inhibition by a Difluorinated Inhibitor

This diagram illustrates the principle of competitive inhibition, where a difluorinated inhibitor competes with the natural substrate for the active site of an enzyme.

Conclusion

The incorporation of difluoro-substituents is a powerful and versatile strategy in modern drug discovery. The ability of the gem-difluoromethylene group to modulate key physicochemical properties, enhance metabolic stability, and improve target affinity makes it an invaluable tool for medicinal chemists. A thorough understanding of the multifaceted effects of difluorination, supported by robust experimental data and clear mechanistic insights, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers to leverage the unique advantages of difluoro-substituents in their drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acs.figshare.com [acs.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism-based inhibitors of serine proteases with high selectivity through optimization of S' subsite binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety, Hazards, and Handling of Fluorinated Methoxybenzoic Acid Derivatives

This guide is intended for researchers, scientists, and professionals in drug development who are trained in handling chemical substances.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on data from structurally similar compounds, fluorinated and methoxy-substituted benzoic acids are generally considered irritants to the skin, eyes, and respiratory tract. Some may also be harmful if swallowed.

Table 1: GHS Hazard Classification for Structurally Related Compounds

| Compound Name | GHS Pictogram(s) | Signal Word | Hazard Statements |

| 2,6-Difluoro-4-hydroxybenzoic Acid | GHS07 (Irritant) | Warning | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1] |

| 4-(Difluoromethyl)-3-methoxybenzoic acid | GHS07 (Irritant) | Warning | H302: Harmful if swallowed[2]H315: Causes skin irritation[2]H319: Causes serious eye irritation[2]H335: May cause respiratory irritation[2] |

| 4-Methoxybenzoic acid (p-Anisic acid) | GHS07 (Irritant) | Warning | H302: Harmful if swallowed[3]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3] |

| 2-Fluoro-4-methoxybenzoic acid | GHS07 (Irritant) | Warning | Causes skin irritation[4]Causes serious eye irritation[4]May cause respiratory irritation[4] |

| 4-Hydroxybenzoic acid | GHS05 (Corrosion), GHS07 (Irritant) | Danger | H318: Causes serious eye damage[5]H335: May cause respiratory irritation[5] |

| 2,3-Difluoro-4-methoxybenzoic acid | GHS07 (Irritant) | Warning | H315: Causes skin irritation[6]H319: Causes serious eye irritation[6]H335: May cause respiratory irritation[6] |

Experimental Protocols: First Aid Measures

Prompt and appropriate first aid is crucial in the event of accidental exposure. The following table outlines recommended procedures based on available data for related compounds.

Table 2: First Aid Measures for Different Exposure Routes

| Exposure Route | Experimental Protocol | Source Compound(s) |

| Inhalation | 1. Remove the individual to fresh air.[1][2][3][4] 2. Keep the person calm and in a position comfortable for breathing.[1][2][3][4] 3. If breathing is difficult or has stopped, provide artificial respiration or oxygen.[2][7] 4. Seek immediate medical attention if symptoms persist or if the individual feels unwell.[1][2][3][4] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2-Fluoro-4-methoxybenzoic acid |

| Skin Contact | 1. Immediately remove all contaminated clothing.[1][2][7] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][4][7] 3. If skin irritation occurs or persists, seek medical advice.[1][2][3][4] 4. Wash contaminated clothing before reuse.[1][2][3][4] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2-Fluoro-4-methoxybenzoic acid |

| Eye Contact | 1. Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes.[1][2][3][4] 2. Remove contact lenses, if present and easy to do so. Continue rinsing.[1][2][3][4][5] 3. Ensure complete irrigation by keeping eyelids apart.[8] 4. Seek immediate medical attention, especially if irritation persists or if serious eye damage is suspected.[1][2][3][4][5] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2-Fluoro-4-methoxybenzoic acid, 4-Hydroxybenzoic acid |

| Ingestion | 1. Rinse mouth thoroughly with water.[1][2][3][7] 2. Do NOT induce vomiting.[2][7] 3. Never give anything by mouth to an unconscious person.[3][7] 4. Call a POISON CENTER or doctor immediately if you feel unwell or if a large quantity has been ingested.[2][3][7] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid |

Fire Fighting and Accidental Release Measures

Fire Fighting Protocols

These compounds are generally combustible solids. In case of fire, appropriate extinguishing methods and protective gear are necessary.

Table 3: Recommended Fire-Fighting Measures

| Aspect | Protocol | Source Compound(s) |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][3][4][7] | 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2,6-Difluoro-4-hydroxybenzoic Acid, 2-Fluoro-4-methoxybenzoic acid |

| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2][4][9] | 4-(Difluoromethyl)-3-methoxybenzoic acid, 2-Fluoro-4-methoxybenzoic acid |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[2][3][4][7] | 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2,6-Difluoro-4-hydroxybenzoic Acid, 2-Fluoro-4-methoxybenzoic acid |

| Emergency Procedures | Evacuate personnel to a safe area.[1][3] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[5] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-Methoxybenzoic acid, 4-Hydroxybenzoic acid |

Accidental Release Protocols

In case of a spill, containment and cleanup must be performed safely to prevent exposure and environmental contamination.

Methodology for Accidental Release:

-

Personal Precautions: Ensure adequate ventilation.[2][3] Avoid breathing dust, vapors, mist, or gas.[2][3][7] Use personal protective equipment as outlined in Section 4. Evacuate non-essential personnel from the spill area.[3][7]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][2][3]

-

Containment and Cleanup:

-

Use spark-proof tools and explosion-proof equipment.[7]

-

For solid materials, sweep up or vacuum the spill, avoiding dust formation.[3][4]

-

Collect the material into a suitable, closed, and labeled container for disposal.[3][4][7]

-

Clean the affected area thoroughly after material pickup is complete.

-

Dispose of waste material in accordance with local, state, and federal regulations.[1][2]

-

Handling, Storage, and Personal Protection

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4][7]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[2][4][9]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

| PPE Category | Specifications and Protocol |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[7][10] |

| Skin Protection | Handle with chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use.[2][7] Wear appropriate protective clothing to prevent skin exposure.[2][4][7] |

| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator.[5][7] Work should be conducted in a fume hood.[2] |

| General Hygiene | Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[3][10] Remove and wash contaminated clothing before reuse.[2][3] |

Visualization of Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a chemical hazard event, from initial identification to post-exposure measures.

Caption: Logical workflow for chemical hazard identification and response.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for 2,6-Difluoro-4-methoxybenzoic acid are not available in the reviewed literature. For related compounds, data is often limited, with statements such as "No toxicological data available for this product" or "the chemical, physical, and toxicological properties have not been thoroughly investigated" being common.[2][3][4] It is generally advised to avoid release into the environment, as the effects of these compounds on aquatic life have not been fully determined.[3][4] Some materials are noted to contain no components considered to be persistent, bioaccumulative, and toxic (PBT) at levels of 0.1% or higher.[1][2]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. westliberty.edu [westliberty.edu]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

GHS Classification of 2,6-Difluoro-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,6-Difluoro-4-methoxybenzoic acid (CAS No. 123843-65-2). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed information on its hazards, supported by quantitative data and standardized experimental methodologies.

GHS Hazard Classification

This compound is classified under the GHS framework with the following hazards:

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

These classifications necessitate specific labeling to communicate the potential hazards to users.

GHS Label Elements

The GHS label for this compound includes the following components:

| Element | Description |

| Pictogram | |

| Signal Word | Warning [1][2] |

| Hazard Statements | H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1] |

| Precautionary Statements | A comprehensive list of precautionary statements is provided in the table below. |

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | PubChem[1] |

| Molecular Weight | 188.13 g/mol | PubChem[1] |

| CAS Number | 123843-65-2 | PubChem[1] |

| Melting Point | 184-185°C | LookChem[3] |

| Boiling Point | 232°C at 760 mmHg | LookChem[3] |

| Density | 1.399 g/cm³ | LookChem[3] |

| Flash Point | 94.1°C | LookChem[3] |

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1][2] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/eye protection/face protection.[1][2] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P319 | Get medical help if you feel unwell.[4] | |

| P321 | Specific treatment (see supplemental first aid instructions on this label).[1] | |

| P332+P317 | If skin irritation occurs: Get medical help.[4] | |

| P337+P317 | If eye irritation persists: Get medical help.[4] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][4] |

| P405 | Store locked up.[1][4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the GHS classifications are determined based on standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure consistency and reproducibility of results.

Skin Irritation

The determination of skin irritation potential is typically conducted following OECD Guideline 404: Acute Dermal Irritation/Corrosion . This guideline outlines a procedure involving the application of the test substance to the skin of an animal (typically a rabbit) and observing the effects over a set period. The severity of irritation is scored based on the presence and degree of erythema (redness) and edema (swelling). In recent years, in vitro methods using reconstructed human epidermis models, such as those described in OECD Guideline 439 , are increasingly used to reduce animal testing.[2][3][5][6]

Eye Irritation

For assessing eye irritation, OECD Guideline 405: Acute Eye Irritation/Corrosion is the standard protocol.[1][4][7][8] This test involves instilling the substance into the eye of an animal (again, typically a rabbit) and evaluating the effects on the cornea, iris, and conjunctiva. Scoring of opacity, iritis, and redness and chemosis of the conjunctiva is performed at specific intervals. Alternative in vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437 ) and the Isolated Chicken Eye (ICE) test (OECD Guideline 438 ), are also employed.

Respiratory Irritation

The assessment of respiratory irritation, which falls under Specific Target Organ Toxicity - Single Exposure (STOT-SE), is generally guided by OECD Guideline 436: Acute Inhalation Toxicity and OECD Guideline 412: Subacute Inhalation Toxicity .[9][10][11] These studies involve exposing animals to the substance via inhalation and observing for clinical signs of respiratory tract irritation and other systemic effects. Methods can include whole-body or nose-only exposure chambers. Post-exposure, tissues from the respiratory tract are examined for pathological changes.

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound, from initial data gathering to the final hazard communication.

Caption: GHS Classification Workflow for this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. x-cellr8.com [x-cellr8.com]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. env.go.jp [env.go.jp]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

The Pharmacological Potential of Substituted Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids represent a versatile and highly significant class of organic compounds in medicinal chemistry and drug discovery. The benzoic acid scaffold, characterized by a benzene ring attached to a carboxylic acid group, serves as a foundational structure for a multitude of biologically active molecules. The therapeutic potential of these compounds is profoundly influenced by the nature, number, and position of various substituents on the aromatic ring.[1][2] These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[2] This technical guide provides an in-depth exploration of the diverse pharmacological activities of substituted benzoic acids, including their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to support ongoing research and development efforts.

Core Pharmacological Activities

The strategic modification of the benzoic acid ring has yielded derivatives with a broad spectrum of biological activities. The addition of functional groups such as hydroxyl (-OH), methoxy (-OCH3), nitro (-NO2), and halogens can dramatically enhance potency and selectivity for various biological targets.[2][3]

Anticancer Activity

Numerous substituted benzoic acid derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and receptor tyrosine kinases.[6][7] For instance, certain dihydroxybenzoic acid (DHBA) derivatives have been identified as potent HDAC inhibitors, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[6]

Table 1: Anticancer Activity of Selected Substituted Benzoic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1][7] |

| Quinazolinone derivatives | MCF-7 (Breast) | 100 | [1] |

| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 (Breast) | 15.6 - 18.7 | [1][7] |

| Acrylamide–PABA analog 4j | MCF-7 (Breast) | 1.83 | [1] |

| Acrylamide–PABA analog 4a | MCF-7 (Breast) | 2.99 | [1] |

| 2,5-substituted benzoic acid (Compound 24) | Mcl-1/Bfl-1 Inhibition (Kᵢ) | 0.1 |[8] |

Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-established, forming the basis for their use as preservatives in food and pharmaceutical products.[9][10][11] Their efficacy is dependent on the pH of the medium, as their mechanism involves the absorption of the undissociated acid into the microbial cell, leading to a decrease in intracellular pH and inhibition of key metabolic processes like anaerobic fermentation.[10] The type and position of substituents play a critical role; for example, hydroxyl and methoxy groups can modulate the antibacterial activity against pathogens like Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes.[3][12][13] Generally, the presence of hydroxyl groups enhances activity, with trisubstituted derivatives often being the most potent.[3]

Table 2: Antimicrobial Activity of Selected Substituted Benzoic Acid Derivatives

| Compound/Derivative Class | Microorganism | MIC/MBC | Reference |

|---|---|---|---|

| Benzoic Acid (Ba) | E. coli O157 | MIC = 1 mg/mL | [12] |

| 2-hydroxybenzoic acid (2hBa) | E. coli O157 | MIC = 1 mg/mL | [12] |

| 2-hydroxybenzoic acid (Salicylic acid) | E. coli | MIC = 3.2 mg/mL; MBC = 5.0 mg/mL | [12] |

| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | E. coli | MIC = 2.6 mg/mL | [12] |

| 2-chlorobenzoic acid derivative (Compound 6) | E. coli | pMIC = 2.27 µM/mL |[14] |

Anti-inflammatory Activity

Substituted benzoic acids, particularly salicylic acid and its derivatives, are foundational to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[15] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.[16] The anti-inflammatory action is influenced by the electronic properties of the substituents, which affect the binding of the molecule to the COX enzyme's active site.[16] Beyond COX inhibition, some derivatives exhibit anti-inflammatory effects by reducing the production of other inflammatory mediators.[9]

Table 3: Anti-inflammatory Activity of Selected Substituted Benzoic Acid Derivatives

| Compound/Derivative Class | Assay/Target | Activity Metric | Reference |

|---|---|---|---|

| N-(4-carboxybenzyl)acetamide | Acetic acid-induced writhing (mice) | ED₅₀ = 33.03 mg/kg | [17] |

| Carboxylic acid (FM10) | COX-2 Inhibition | IC₅₀ = 0.69 µM | [18] |

| Aldehyde (FM4) | COX-2 Inhibition | IC₅₀ = 0.74 µM |[18] |

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Substituted benzoic acids have been successfully designed to inhibit various enzymes implicated in disease.

-

Histone Deacetylases (HDACs) : As mentioned, derivatives like dihydroxybenzoic acid can inhibit HDACs, making them promising anticancer agents.[6]

-

Cyclooxygenases (COX) : A well-known target for anti-inflammatory benzoic acids.[16]

-

Slingshot (SSH) Phosphatases : Rhodanine-scaffold-based para-substituted benzoic acids have been identified as competitive inhibitors of SSH phosphatases, which are involved in cytoskeleton dynamics and cell migration, presenting a potential therapeutic avenue for cancer.[19]

-

Carbonic Anhydrases (CAs) : 2-(benzylsulfinyl)benzoic acid serves as a scaffold for selective hCA inhibitors, with potential applications in various physiological processes.[20]

-

Mcl-1 and Bfl-1 Proteins : A 2,5-substituted benzoic acid scaffold was designed to dually inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key survival factors in certain cancers.[8]

Experimental Protocols

The evaluation of the pharmacological potential of substituted benzoic acids relies on a battery of standardized in vitro and in vivo assays.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][7]

Methodology:

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the substituted benzoic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition : The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Tube Dilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14]

Methodology:

-

Stock Solution Preparation : The test compound is dissolved in a suitable solvent (like DMSO) to create a stock solution.

-

Serial Dilutions : A series of twofold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a set of test tubes.

-

Inoculation : Each tube is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

-

Incubation : The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.

-

MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), a sample from each clear tube is subcultured onto agar plates. The lowest concentration that results in no bacterial growth on the plates is the MBC.[12]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following visualizations use the specified Graphviz DOT language.

Conclusion and Future Outlook

Substituted benzoic acids remain a highly fruitful area of research in drug discovery. Their synthetic tractability, combined with the profound impact of substituent modification on biological activity, ensures their continued relevance. The diverse pharmacological profiles, ranging from anticancer to antimicrobial and anti-inflammatory, highlight their potential to address a wide array of therapeutic needs. Future research will likely focus on the development of derivatives with enhanced selectivity and potency, the exploration of novel mechanisms of action, and the application of computational methods to guide the rational design of next-generation therapeutics based on this versatile chemical scaffold. The continued investigation into their structure-activity relationships will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]

- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]

- 16. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of 2,6-Difluoro-4-methoxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-Difluoro-4-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The protocols outlined below are based on established principles of directed ortho-metalation and carboxylation, offering a reliable route to this fluorinated aromatic compound.

Overview

This compound is a substituted aromatic carboxylic acid characterized by the presence of two fluorine atoms positioned ortho to the carboxyl group and a methoxy group in the para position. This substitution pattern imparts unique electronic and steric properties, making it a desirable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The synthesis protocol described herein involves a two-step process commencing from the readily available starting material, 3,5-difluoroanisole. The key transformation is a directed ortho-metalation, where the methoxy group directs the deprotonation of an adjacent carbon atom by a strong organolithium base. The resulting aryllithium intermediate is then quenched with carbon dioxide to afford the target carboxylic acid.

Synthesis Pathway

The overall synthetic transformation is depicted in the following scheme: